molecular formula C13H23NO5 B12977518 tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12977518
M. Wt: 273.33 g/mol
InChI Key: PTSLPTOICKAKHS-UWVGGRQHSA-N
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Description

tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl group attached to a piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like sodium borohydride or lithium aluminum hydride.

    Methoxy-oxoethyl Group Addition: The methoxy-oxoethyl group is added through an esterification reaction using methoxyacetic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including drugs with potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxy-oxoethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group introduces different chemical properties and potential biological activities.

    tert-Butyl 4-hydroxy-3-(2-oxoethyl)piperidine-1-carboxylate: This compound lacks the methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

PTSLPTOICKAKHS-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O

Origin of Product

United States

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